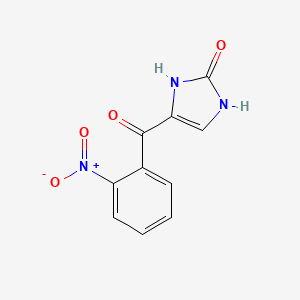![molecular formula C9H13NO3S B15355750 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a 2,2-dimethyl-1,3-dioxolan-4-ylmethoxy group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole typically involves the following steps:
Formation of the 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: This intermediate can be synthesized by reacting glycerol with acetone in the presence of an acid catalyst.
Conversion to the Methoxy Derivative: The hydroxyl group of the 2,2-dimethyl-1,3-dioxolan-4-ylmethanol is then converted to a methoxy group using a suitable reagent such as methyl iodide.
Introduction of the Thiazole Ring: The final step involves the reaction of the methoxy derivative with a thiazole precursor, typically through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various functionalized thiazoles.
Scientific Research Applications
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole is compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents or functional groups.
Dioxolane derivatives: Compounds containing the dioxolane ring structure, which may have different substituents or functional groups.
The uniqueness of this compound lies in its specific combination of the dioxolane and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole |
InChI |
InChI=1S/C9H13NO3S/c1-9(2)12-6-7(13-9)5-11-8-10-3-4-14-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
WJRRKIOZIZPGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=NC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


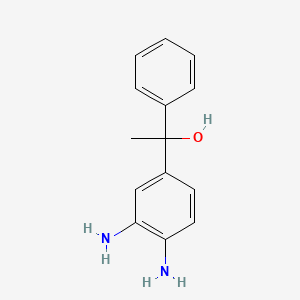
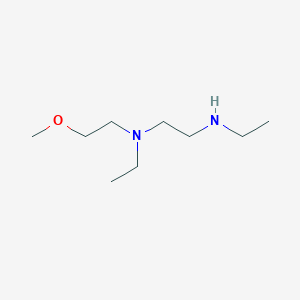
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

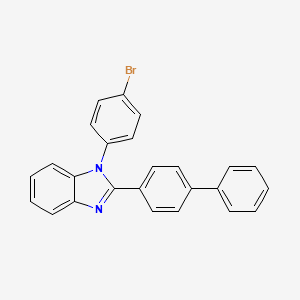
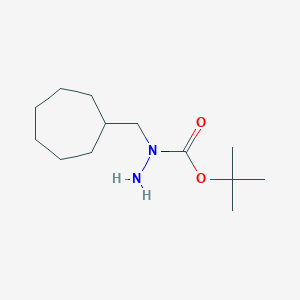
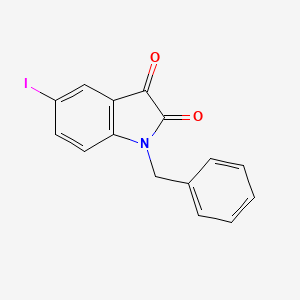
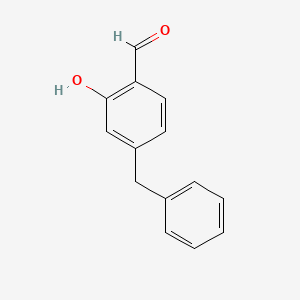
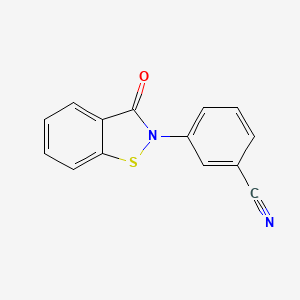
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
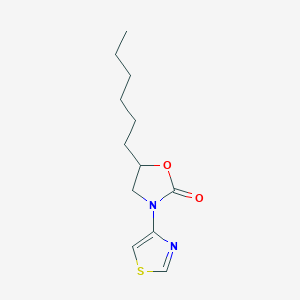
![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
